Cas no 1895601-12-3 (5-(ethylsulfanyl)methyl-1,2-oxazol-3-amine)
5-(ethylsulfanyl)methyl-1,2-oxazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(ethylsulfanyl)methyl-1,2-oxazol-3-amine
- 5-[(ethylsulfanyl)methyl]-1,2-oxazol-3-amine
- 1895601-12-3
- EN300-1785399
-
- Inchi: 1S/C6H10N2OS/c1-2-10-4-5-3-6(7)8-9-5/h3H,2,4H2,1H3,(H2,7,8)
- InChI Key: HDEBAZHPQJMYCM-UHFFFAOYSA-N
- SMILES: S(CC)CC1=CC(N)=NO1
Computed Properties
- Exact Mass: 158.05138412g/mol
- Monoisotopic Mass: 158.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 77.4Ų
5-(ethylsulfanyl)methyl-1,2-oxazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1785399-0.05g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-3-amine |
1895601-12-3 | 0.05g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1785399-0.1g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-3-amine |
1895601-12-3 | 0.1g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1785399-0.25g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-3-amine |
1895601-12-3 | 0.25g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1785399-0.5g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-3-amine |
1895601-12-3 | 0.5g |
$1316.0 | 2023-09-19 | ||
| Enamine | EN300-1785399-1.0g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-3-amine |
1895601-12-3 | 1g |
$1371.0 | 2023-05-26 | ||
| Enamine | EN300-1785399-2.5g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-3-amine |
1895601-12-3 | 2.5g |
$2688.0 | 2023-09-19 | ||
| Enamine | EN300-1785399-5.0g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-3-amine |
1895601-12-3 | 5g |
$3977.0 | 2023-05-26 | ||
| Enamine | EN300-1785399-10.0g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-3-amine |
1895601-12-3 | 10g |
$5897.0 | 2023-05-26 | ||
| Enamine | EN300-1785399-1g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-3-amine |
1895601-12-3 | 1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1785399-5g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-3-amine |
1895601-12-3 | 5g |
$3977.0 | 2023-09-19 |
5-(ethylsulfanyl)methyl-1,2-oxazol-3-amine Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on 5-(ethylsulfanyl)methyl-1,2-oxazol-3-amine
5-(Ethylsulfanyl)methyl-1,2-oxazol-3-amine: A Comprehensive Overview
The compound with CAS No. 1895601-12-3, known as 5-(ethylsulfanyl)methyl-1,2-oxazol-3-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of the ethylsulfanyl group adds unique electronic and structural properties to the molecule, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 5-(ethylsulfanyl)methyl-1,2-oxazol-3-amine in drug discovery. Researchers have explored its role as a modulator of cellular signaling pathways, particularly in the context of inflammatory diseases and cancer. The compound's ability to interact with key enzymes and receptors has been extensively investigated, with promising results suggesting its potential as a therapeutic agent.
The synthesis of 5-(ethylsulfanyl)methyl-1,2-oxazol-3-amine involves a multi-step process that typically begins with the preparation of the oxazole ring. This is followed by the introduction of the ethylsulfanyl group through nucleophilic substitution or coupling reactions. The optimization of these steps has been a focus of recent research, with chemists striving to develop more efficient and environmentally friendly synthesis routes.
In terms of pharmacokinetics, 5-(ethylsulfanyl)methyl-1,2-oxazol-3-amine exhibits favorable absorption and bioavailability profiles. Preclinical studies have demonstrated its ability to cross biological membranes effectively, making it a promising candidate for oral drug delivery. Additionally, the compound's metabolic stability has been evaluated, with results indicating that it undergoes minimal first-pass metabolism, further enhancing its suitability for therapeutic applications.
The biological activity of 5-(ethylsulfanyl)methyl-1,2-oxazol-3-amine is closely tied to its molecular structure. The oxazole ring provides a rigid framework that facilitates interactions with target proteins, while the ethylsulfanyl group introduces hydrophobicity and sulfur-based reactivity. These properties collectively contribute to the compound's ability to modulate cellular processes such as apoptosis and angiogenesis, which are critical in disease pathogenesis.
One area where 5-(ethylsulfanyl)methyl-1,2-oxazol-3-amine has shown particular promise is in the treatment of inflammatory conditions. Experimental data suggest that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL6, which are key drivers of chronic inflammation. This anti-inflammatory activity has been validated in both in vitro and in vivo models, further supporting its potential as a novel therapeutic agent.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 5-(ethylsulfanyl)methyl-1,2 oxazol 3 amine to various drug targets. Molecular docking studies have revealed that the compound can bind effectively to targets such as COX enzymes and NF-kB transcription factors, which are central to inflammatory responses. These findings underscore the importance of structure-based drug design in optimizing lead compounds like this one.
In conclusion, 5-(ethylsulfanyl)methyl 1 2 oxazol 3 amine (CAS No. 1895601 12 3) represents a compelling molecule with diverse applications in pharmaceutical research. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for developing innovative therapies targeting inflammatory diseases and cancer. As research continues to unfold, this compound is poised to play a significant role in advancing medical science.
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